molecular formula C13H14N2O2 B152337 Soretolide CAS No. 130403-08-6

Soretolide

Cat. No. B152337
M. Wt: 230.26 g/mol
InChI Key: GBTKANSDFYFQBK-UHFFFAOYSA-N
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Description

Soretolide is an orally active benzamide derivative with anticonvulsant effects . It has a similar profile of activity to carbamazepine . It is being developed by Laboratoires Biocodex as a potential treatment for epilepsy .


Molecular Structure Analysis

The molecular formula of Soretolide is C13H14N2O2 . The exact mass is 230.11 and the molecular weight is 230.270 .

Scientific Research Applications

Epilepsy Treatment Potential

Soretolide, developed by Laboratoires Biocodex, has been a subject of interest due to its potential as a treatment for epilepsy. It has undergone phase II trials and has demonstrated an anticonvulsant profile akin to carbamazepine in animal models. Particularly, it has shown activity in the maximal electroshock test while exhibiting limited activity against pentylenetetrazole-induced seizures. These findings suggest that soretolide could be a viable candidate for epilepsy treatment, pending further development and discussion by the company (Fatope Mo, 2001).

Soret Effect and Thermodiffusion Research

Soretolide's name bears resemblance to the Soret effect, a phenomenon where a temperature gradient causes the distribution of a substance to shift within a solution. This effect has been extensively researched to understand its scientific implications. Studies have offered a historical database of experimental and theoretical works on the Soret effect, focusing on challenges and technical intricacies of experiments under earth conditions and in microgravity environments. This comprehensive understanding has implications for various scientific domains, including material science and thermal management (Rahman, M. A., & Saghir, M., 2014).

Future Directions

Soretolide is currently in phase II trials . The company is currently discussing future development plans for this drug .

properties

IUPAC Name

2,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-5-4-6-9(2)12(8)13(16)14-11-7-10(3)17-15-11/h4-7H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTKANSDFYFQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NC2=NOC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156517
Record name Soretolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Soretolide

CAS RN

130403-08-6
Record name Soretolide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130403086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Soretolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SORETOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85950PA18Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
MO Fatope - Current Opinion in Investigational Drugs (London …, 2001 - europepmc.org
Laboratoires Biocodex is developing soretolide (D-2916) as a potential treatment for epilepsy. It is currently in phase II trials [299344]. In animal models, soretolide shows an …
Number of citations: 4 europepmc.org
JJ Łuszczki - Pharmacological reports, 2009 - Elsevier
… Soretolide is absorbed rapidly from the gut with a peak plasma concentration achieved within 90 … Soretolide undergoes extensive oxidative metabolism by hydroxylation of the 5-methyl …
Number of citations: 268 www.sciencedirect.com
E Perucca, M Bialer, S Johannessen, R Levy… - EPILEPSY …, 1999 - iris.unipv.it
The Fourth Eilat Conference on New Antiepileptic Drugs (AEDs) was held at the Royal Beach Hotel, Eilat, Israel, from 6th to 10th September 1998. Epileptologists and scientists from 20 …
Number of citations: 1 iris.unipv.it
S Hirschbeck - 2020 - cardinalscholar.bsu.edu
Isoxazolines and isoxazoles are used as intermediates to create important functional groups. They also have practical uses such as the products soretolide, an epileptic seizure …
Number of citations: 2 cardinalscholar.bsu.edu
M Bialer, SI Johannessen, HJ Kupferberg, RH Levy… - Epilepsy research, 1999 - Elsevier
… Soretolide has little efficacy in the PTZ test (ED 50 >250 mg/kg). Soretolide is converted by … The active metabolite D3187 had concentrations five to 10 times those of soretolide. …
Number of citations: 244 www.sciencedirect.com
KK Jain - Expert opinion on investigational drugs, 2000 - Taylor & Francis
This article evaluates rufinamide, a new anti-epileptic drug (AED) in Phase III development. This review is done against the background of therapeutic challenges of epilepsy, old …
Number of citations: 44 www.tandfonline.com
K Uddin, PK Upadhyay, A Shakya - researchgate.net
Epilepsy is a brain disorder in which a person has repeated seizures (convulsions) over time. Seizures are episodes of disturbed brain activity that cause changes in attention or …
Number of citations: 0 www.researchgate.net
MC Walker, JW Sander - Expert Opinion on Investigational Drugs, 1999 - Taylor & Francis
… Soretolide and ganaxolone are modifications of compounds with known sites of action. … Soretolide was developed on the basis that lidocaine and related amides have anti-epileptic …
Number of citations: 36 www.tandfonline.com
B Malawska, K Kulig, A Śpiewak, JP Stables - Bioorganic & medicinal …, 2004 - Elsevier
A series of four N-benzylamides of γ-hydroxybutyric acid (GHB), that contain N-(4-phenylpiperazine)-, N-(4-benzylpiperazine)rings, N-benzylamino-, or N-(2-phenylethylamine)-groups …
Number of citations: 43 www.sciencedirect.com
SS Chung - The European Neurological Journal, 2009 - search.proquest.com
Despite the advent of new antiepileptic drugs (AEDs), more than 30% of epilepsy patients remain poorly controlled with current AEDs. For these patients, combined administration of …
Number of citations: 18 search.proquest.com

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